1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide (BCMOP) is an organic compound composed of a benzyl group, a chlorine atom, an N-methyl group, an oxo group, an N-phenyl group, a 1,2-dihydro-3-pyridinecarboxamide group, and a carboxamide group. It is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Polyamide Synthesis
A study by Kimura et al. (1992) utilized a new condensing agent for the synthesis of amides and polyamides from carboxylic acids and amines. This approach facilitated the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature, producing polyamides with inherent viscosities up to 1.9 dl g−1, demonstrating a potential application in polymer chemistry (Kimura, Konno, & Takahashi, 1992).
Imination Reactions
Buurman and Plas (1986) explored the imination of substituted 1-methyl(benzyl)pyridinium salts with liquid ammonia/potassium permanganate, leading to the introduction of the imino group at the carbon adjacent to the nitrogen. This process's regiospecificity was influenced by the substituent, indicating its utility in organic synthesis and potential pharmaceutical applications (Buurman & Plas, 1986).
Chemical Modification for Biological Properties
Ukrainets et al. (2015) investigated the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties. This study focused on modifying the molecule by displacing the methyl group, which was accompanied by an increase in biological activity for para-substituted derivatives, suggesting potential applications in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antiallergic Agents
Research by Honma et al. (1983) on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides showed significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay, with some derivatives being substantially more potent than standard treatments. This study highlights the compound's potential in developing new antiallergic medications (Honma, Oda, Hashiyama, Hanamoto, Nakai, Inoue, Ishida, Takeda, Ono, & Tsuzurahara, 1983).
properties
IUPAC Name |
1-benzyl-5-chloro-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-22(17-10-6-3-7-11-17)19(24)18-12-16(21)14-23(20(18)25)13-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMGWSZFEXSXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CN(C2=O)CC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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